
Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate
Overview
Description
The compound is an ester derived from an adamantane structure. Adamantane is a type of diamondoid and is the simplest unit of diamond’s structure . The (3R, 5R, 7R) notation indicates the configuration of the chiral centers in the adamantane structure . The compound also contains a phenoxy group and an acetate group, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-dimensional adamantane core, with the phenoxy and acetate groups providing additional complexity. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the adamantane core might confer stability and rigidity, while the phenoxy and acetate groups could influence properties like solubility .Scientific Research Applications
1. Structural Analysis and Molecular Docking
Ethyl 2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetate, a derivative of adamantane, has been studied for its structural properties. The introduction of fluorine atoms in adamantane derivatives alters crystal packing, affecting intermolecular interactions. This compound may exhibit inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, as suggested by in silico docking analysis (Al-Wahaibi et al., 2018).
2. Reactions with Adamantane Derivatives
This compound is involved in reactions with other adamantane derivatives. For instance, methyl 2-(4-allyl-2-methoxyphenoxy)acetate reacts with adamantane-2-amine and (adamantan-1-yl)methylamine, leading to the formation of target amides and esters resistant to aminolysis (Novakov et al., 2017).
3. Synthesis and Characterization
The synthesis and characterization of this compound and related compounds have been a focus in research. These compounds are synthesized using various reagents and characterized using spectroscopic techniques (D’yachenko et al., 2019).
4. Quantum Theory Analysis
These adamantane derivatives have been analyzed using the quantum theory of atoms-in-molecules (QTAIM). This analysis helps in understanding the strengths of various intermolecular contacts and the stabilization of crystal structures (El-Emam et al., 2020).
5. Crystal Structure Analysis
The crystal structure of certain derivatives, such as ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate, has been determined. This research provides insights into molecular stacking and intermolecular interactions within these compounds (Baolin et al., 2007).
6. Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for anti-inflammatory and antimicrobial activities. This research contributes to the potential use of these compounds in medicinal chemistry (Karabasanagouda et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-(1-adamantyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-2-22-19(21)13-23-18-5-3-17(4-6-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLMQQOBLYFGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2425217.png)
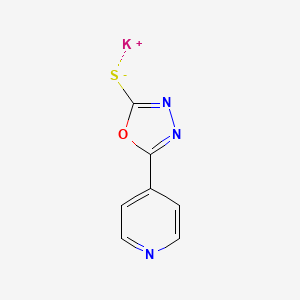

![3-(3-methylbutyl)-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2425221.png)
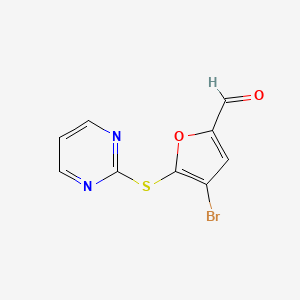
![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)

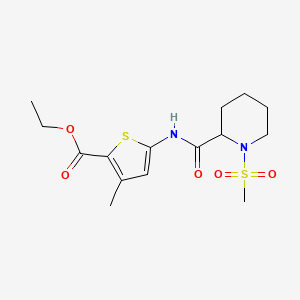

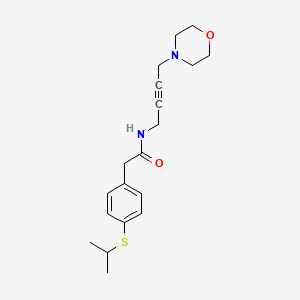
![2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2425234.png)
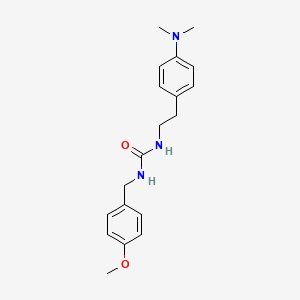
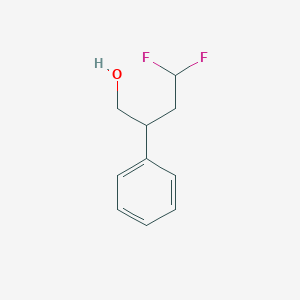
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2425240.png)
